BaTiO₃ Thin-Film Formation Temperature: Ba(acac)₂ vs. Ba(hfa)₂(tetraglyme)
Polycrystalline BaTiO₃ thin films were deposited on silicon substrates at 500 °C using barium acetylacetonate as the barium source, whereas epitaxial BaTiO₃ films grown with the fluorinated analogue Ba(hfa)₂(tetraglyme) required a substrate temperature of 800 °C to achieve comparable crystallinity [1][2]. The 300 °C reduction in processing temperature is directly attributable to the thermal decomposition characteristics of Ba(acac)₂, which decomposes to the oxide without volatilisation, enabling direct solid-state transformation rather than gas-phase transport [1].
| Evidence Dimension | Minimum substrate temperature for single-phase BaTiO₃ film formation |
|---|---|
| Target Compound Data | 500 °C (polycrystalline, (100) Si substrate) [1] |
| Comparator Or Baseline | Ba(hfa)₂(tetraglyme): 800 °C (epitaxial, (100) LaAlO₃ substrate) [2] |
| Quantified Difference | ΔT ≈ −300 °C (lower processing temperature for Ba(acac)₂ route) |
| Conditions | Low-pressure MOCVD; Ba(acac)₂ delivered via ultrasonic spraying due to nonvolatility below 300 °C [1]; Ba(hfa)₂(tetraglyme) delivered by conventional vapour transport [2]. |
Why This Matters
A 300 °C reduction in film-formation temperature directly enables integration of ferroelectric BaTiO₃ layers on thermally-sensitive substrates (e.g., polymer foils, certain CMOS back-end-of-line structures) that would be damaged at the 800 °C required by fluorinated alternatives, expanding the device design space.
- [1] Lee, C. H.; Park, S. J. Preparation of Ferroelectric BaTiO₃ Thin Films by Metal Organic Chemical Vapour Deposition. J. Mater. Sci. Mater. Electron. 1990, 1 (4), 219–224. DOI: 10.1007/BF00696081. View Source
- [2] Wills, L. A.; Wessels, B. W.; Richeson, D.; Marks, T. J. Epitaxial Growth of BaTiO₃ Thin Films by Organometallic Chemical Vapor Deposition. Appl. Phys. Lett. 1992, 60, 41–43. DOI: 10.1063/1.107355. View Source
